molecular formula C15H13FN4O B11033974 1-[4-amino-1-(3-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl]ethanone

1-[4-amino-1-(3-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl]ethanone

Cat. No.: B11033974
M. Wt: 284.29 g/mol
InChI Key: CRXPOEQIJVVGJX-UHFFFAOYSA-N
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Description

1-[4-AMINO-1-(3-FLUOROPHENYL)-6-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-5-YL]-1-ETHANONE is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The structure of this compound includes a pyrazolo[3,4-b]pyridine core, which is known for its diverse pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-AMINO-1-(3-FLUOROPHENYL)-6-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-5-YL]-1-ETHANONE typically involves the formation of the pyrazolo[3,4-b]pyridine core followed by functionalization at various positions. One common method involves the reaction of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in the presence of glacial acetic acid . This reaction forms the pyrazolo[3,4-b]pyridine ring system, which can then be further functionalized to introduce the amino and fluorophenyl groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and catalysts, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-[4-AMINO-1-(3-FLUOROPHENYL)-6-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-5-YL]-1-ETHANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and fluorophenyl groups can participate in substitution reactions to form derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions often involve nucleophiles or electrophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

1-[4-AMINO-1-(3-FLUOROPHENYL)-6-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-5-YL]-1-ETHANONE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[4-AMINO-1-(3-FLUOROPHENYL)-6-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-5-YL]-1-ETHANONE involves its interaction with specific molecular targets and pathways. For example, as a kinase inhibitor, the compound binds to the active site of kinases, preventing their phosphorylation activity and thereby inhibiting cell proliferation and survival pathways . This mechanism is particularly relevant in the context of cancer treatment, where overactive kinases drive tumor growth.

Comparison with Similar Compounds

1-[4-AMINO-1-(3-FLUOROPHENYL)-6-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-5-YL]-1-ETHANONE can be compared with other pyrazolopyridine derivatives, such as:

The uniqueness of 1-[4-AMINO-1-(3-FLUOROPHENYL)-6-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-5-YL]-1-ETHANONE lies in its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C15H13FN4O

Molecular Weight

284.29 g/mol

IUPAC Name

1-[4-amino-1-(3-fluorophenyl)-6-methylpyrazolo[3,4-b]pyridin-5-yl]ethanone

InChI

InChI=1S/C15H13FN4O/c1-8-13(9(2)21)14(17)12-7-18-20(15(12)19-8)11-5-3-4-10(16)6-11/h3-7H,1-2H3,(H2,17,19)

InChI Key

CRXPOEQIJVVGJX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C2C=NN(C2=N1)C3=CC(=CC=C3)F)N)C(=O)C

Origin of Product

United States

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